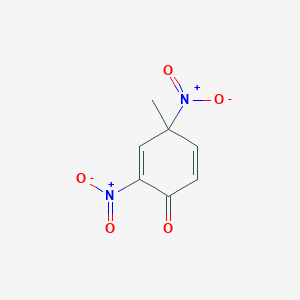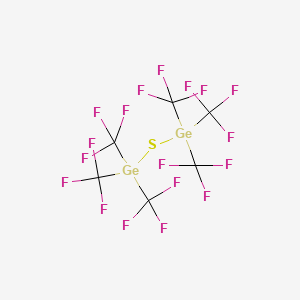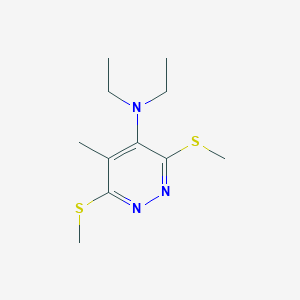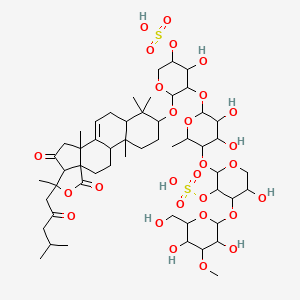
1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- is an organic compound with a unique structure that includes two phenyl groups, a hydroxy group, and two fluorine atoms attached to the propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-2-propanone with fluorinating agents under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to introduce the fluorine atoms and the hydroxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-1,3-diphenyl-1,3-propanedione.
Reduction: Formation of 2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The hydroxy group may participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-2-propanone: Lacks the fluorine atoms and hydroxy group, resulting in different chemical and biological properties.
2-Propanone, 1,3-difluoro-: Contains fluorine atoms but lacks the hydroxy group and phenyl groups.
Propriétés
Numéro CAS |
115818-55-8 |
|---|---|
Formule moléculaire |
C15H12F2O2 |
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H12F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10,13,18H |
Clé InChI |
LMPDXTIOPFEVAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)




![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)




